25N-NBOMe (hydrochloride)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

25N-NBOMe (hydrochloride) is a synthetic compound belonging to the family of phenethylamines, specifically a derivative of 2C-N, which is known for its potent hallucinogenic properties. The compound's full IUPAC name is 2-(4-nitro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. As a member of the N-benzyl derivative class of compounds, it features a significant modification that enhances its potency and receptor affinity compared to its parent compound, 2C-N. The hydrochloride form typically appears as a crystalline solid and is soluble in water, making it suitable for various forms of administration, including sublingual and insufflation methods .

The exact mechanism of action of 25N-NBOMe is not well understood. However, based on its structural similarity to other NBOMe compounds, it is believed to act as a potent agonist at the serotonin 5-HT2A receptor []. This receptor plays a crucial role in mood, perception, and cognition. Overactivation of this receptor by NBOMe compounds is thought to be responsible for the hallucinogenic effects and potential risks associated with these substances [].

25N-NBOMe is a dangerous substance with potential for severe health risks. Studies on related NBOMe compounds suggest the following concerns [, ]:

- Toxicity: NBOMe compounds, including 25I-NBOMe and 25C-NBOMe (close relatives of 25N-NBOMe), have been linked to cases of severe intoxication, seizures, coma, and even death [, ].

- Psychological Effects: NBOMe compounds can induce intense and unpredictable psychological experiences, including anxiety, paranoia, and hallucinations [].

- Lack of Standardization: Street-sold NBOMe products are often mislabeled or contain unknown mixtures, making it difficult to determine the exact dosage and increasing the risk of overdose [].

Serotonin Receptor Affinity

25N-NBOMe (hydrochloride) belongs to a class of compounds known as NBOMe derivatives, which are synthetic substances with psychedelic properties. Research suggests they function by acting as agonists at serotonin receptors, particularly 5-HT2A and 5-HT2C. These receptors are involved in various physiological processes, including mood, cognition, and perception []. Studies have shown that 25N-NBOMe exhibits potent activity at these receptors, with significantly increased activity compared to its parent compound, 2C-N. This makes 25N-NBOMe a valuable tool for researchers investigating the role of the serotonin system in various neurological functions.

Potential Research Applications

Due to its affinity for serotonin receptors, 25N-NBOMe holds promise for research in several areas:

Understanding Psychosis

NBOMe compounds, including 25N-NBOMe, can produce effects similar to those experienced during psychosis, such as hallucinations and delusions []. Studying how these compounds interact with the serotonin system may provide insights into the mechanisms underlying psychosis and aid in developing new treatment strategies [].

Neuropharmacology

Research on 25N-NBOMe can contribute to a broader understanding of the pharmacology of the serotonin system. By examining its effects on behavior and neurochemical processes, scientists can learn more about how serotonin receptors function and their role in various brain functions.

Drug Discovery

The insights gained from studying 25N-NBOMe's interactions with serotonin receptors could inform the development of novel therapeutic drugs. Researchers might use this knowledge to design medications targeting specific serotonin receptor subtypes for treating conditions like anxiety, depression, or neurological disorders [].

- Formation of Imine: The initial step typically involves the reaction between 2C-N and 2-methoxybenzaldehyde to form an imine intermediate.

- Reduction: This imine can be reduced using sodium borohydride or sodium triacetoxyborohydride to yield the final product, 25N-NBOMe.

- Salt Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing its stability and solubility for pharmacological use .

25N-NBOMe exhibits strong agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, where it demonstrates high binding affinity (low nanomolar range). This receptor interaction is primarily responsible for the compound's hallucinogenic effects. In animal studies, it has been shown to induce significant behavioral changes consistent with psychedelic experiences, such as head-twitch responses in rodents . Additionally, studies indicate potential neurotoxic effects, including oxidative stress and DNA damage in neuronal cells following exposure .

The synthesis of 25N-NBOMe can be achieved through various methods:

- Reductive Alkylation: This is the most common method involving the formation of an imine followed by reduction.

- Alternative Reagents: Other reducing agents or variations in the reaction conditions may yield different derivatives or enhance yields.

- Modification Techniques: Further modifications can involve changing substituents on the benzyl moiety to explore structure-activity relationships .

Interaction studies have revealed that 25N-NBOMe primarily targets serotonin receptors but also interacts with other neurotransmitter systems. Key findings include:

- Serotonin Receptors: Strong affinity for 5-HT2A and 5-HT2C receptors.

- Dopaminergic System: Evidence suggests involvement with dopamine pathways, indicating potential addictive properties.

- Neurotransmitter Release: Increases in cortical glutamate release have been observed following administration, contributing to its hallucinogenic effects .

25N-NBOMe shares structural similarities with several other compounds in the NBOMe series. Here’s a comparison highlighting its uniqueness:

| Compound | Structural Features | Potency (5-HT2A) | Unique Aspects |

|---|---|---|---|

| 25I-NBOMe | Iodine substitution | Very High | Stronger agonist at serotonin receptors |

| 25C-NBOMe | Chlorine substitution | High | Less potent than 25I-NBOMe |

| 25B-NBOMe | Bromine substitution | Moderate | Similar effects but varied potency |

| 25H-NBOMe | Deiodinated variant | Moderate | Potentially less neurotoxic |

| 25N-NBOMe | Nitro substitution | High | Unique neurotoxic profile |

Each compound exhibits varying degrees of potency and receptor interaction profiles, but 25N-NBOMe's unique nitro group may contribute to distinct pharmacological effects not seen in its analogs .

Synthetic Pathways and Methodologies

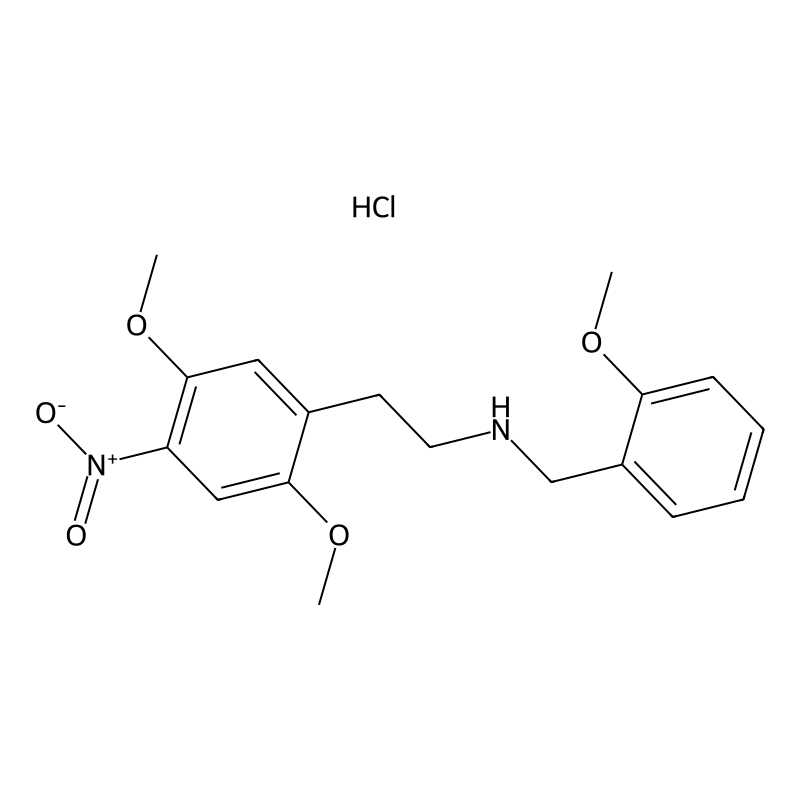

25N-NBOMe (hydrochloride), chemically designated as 2-(2,5-dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, represents a novel psychoactive substance within the N-benzylphenethylamine family. The compound exhibits the molecular formula C₁₈H₂₂N₂O₅ · HCl with a molecular weight of 382.84 g/mol [1] [2].

The synthesis of 25N-NBOMe follows established methodologies developed for the NBOMe series of compounds, primarily utilizing reductive amination procedures. The classical synthetic approach employs a two-step reductive alkylation process, first described by Abdel-Magid and colleagues in 1996 and subsequently adapted for NBOMe compounds by Heim in 2003 [3]. This methodology involves the reaction of the primary amine starting material, 2C-N (2-(2,5-dimethoxy-4-nitrophenyl)ethanamine), with 2-methoxybenzaldehyde to generate an intermediate imine (Schiff base), followed by reduction to yield the final 25N-NBOMe product [3] [4].

Several researchers have employed variations of this synthetic route to prepare diverse NBOMe analogues, demonstrating the robustness and general applicability of the reductive amination approach [3]. Alternative methodological variations reported in the literature include reactions utilizing benzoyl halides or benzoic acids as starting materials, with reductions carried out using different reducing agents such as sodium borohydride or lithium aluminum hydride [3] .

Precursor Compounds and Starting Materials

The synthesis of 25N-NBOMe requires two principal precursor compounds: 2C-N (2-(2,5-dimethoxy-4-nitrophenyl)ethanamine) as the primary amine component and 2-methoxybenzaldehyde as the aldehyde partner [3] [6].

2C-N (2-(2,5-dimethoxy-4-nitrophenyl)ethanamine) serves as the phenethylamine backbone, bearing the characteristic 2,5-dimethoxy substitution pattern with a nitro group in the 4-position. This compound belongs to the 2C-X family of phenethylamine derivatives originally explored by Alexander Shulgin and colleagues [7]. The nitro functionality at the 4-position distinguishes 2C-N from other members of the 2C series and contributes to the unique pharmacological profile of its NBOMe derivative [8].

Additional reagents typically employed in the synthesis include sodium borohydride as the reducing agent, ethanol or methanol as the reaction solvent, and hydrochloric acid for the formation of the hydrochloride salt [9] . The choice of reducing agent and reaction conditions can significantly influence the yield and purity of the final product.

Key Reaction Mechanisms in Synthesis

The synthesis of 25N-NBOMe proceeds through a well-characterized reductive amination mechanism involving several distinct mechanistic steps [3] [9].

Imine Formation: The initial step involves nucleophilic attack of the primary amine of 2C-N on the carbonyl carbon of 2-methoxybenzaldehyde, followed by elimination of water to form the intermediate imine (Schiff base). This condensation reaction is typically facilitated under mild acidic conditions or through azeotropic removal of water .

Imine Reduction: The subsequent reduction step employs sodium borohydride or alternative reducing agents to convert the imine intermediate to the final secondary amine product. Sodium borohydride selectively reduces the imine C=N double bond while leaving other functional groups, such as the aromatic nitro group, unaffected [9]. The reduction proceeds through hydride transfer from the borohydride anion to the electrophilic carbon of the protonated imine.

Salt Formation: The final step involves treatment of the free base product with hydrochloric acid to generate the hydrochloride salt, which provides enhanced stability and water solubility compared to the free base form [1] [2].

Potential side reactions during synthesis may include the formation of dialkylated by-products through over-reaction of the primary amine with excess aldehyde, as commonly observed in reductive alkylation procedures [3]. Additionally, incomplete reduction may result in residual imine impurities in the final product.

Structural Verification and Analytical Characterization

Comprehensive analytical characterization of 25N-NBOMe hydrochloride employs multiple complementary techniques to confirm structural identity and assess purity [10] [11].

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The hydrochloride salt of 25N-NBOMe exhibits distinct resonances for the aromatic protons, methoxy groups, and aliphatic chain components [10]. The ¹H NMR spectrum recorded in CDCl₃ at 400 MHz shows characteristic signals consistent with the proposed structure [10].

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) analysis of 25N-NBOMe reveals a molecular ion peak at m/z 346, corresponding to the free base molecular weight [10]. Characteristic fragmentation patterns include prominent ions at m/z 121 (corresponding to the methoxybenzyl fragment) and m/z 91 (tropylium ion formation), which are diagnostic for NBOMe compounds [11] [12]. High-resolution mass spectrometry provides accurate mass determination with typical mass accuracy within ±5 mmu [11].

| Analytical Parameter | Value |

|---|---|

| Retention Time (GC-MS) | 17.975 min |

| Molecular Ion [M]⁺ | 346 m/z |

| Base Peak | 121 m/z |

| Fragment Ions | 91, 121, 150 m/z |

| Molecular Formula | C₁₈H₂₂N₂O₅ |

| Exact Mass | 346.1529 Da |

Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy using attenuated total reflectance (ATR) provides complementary structural information through characteristic vibrational frequencies. The FTIR spectrum of 25N-NBOMe hydrochloride exhibits diagnostic absorption bands corresponding to aromatic C-H stretches, C=C aromatic vibrations, and C-O ether linkages [10].

Chromatographic Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) enables both qualitative identification and quantitative determination. Typical analytical methods employ reversed-phase chromatography with gradient elution using acetonitrile and aqueous mobile phases [13]. Ultra-performance liquid chromatography (UPLC) methods provide enhanced resolution and sensitivity for forensic applications [12].

Structure-Modifying Reactions and Derivative Formation

25N-NBOMe serves as a versatile scaffold for structure-activity relationship studies and derivative formation through various chemical modifications [14] [15].

Metabolic Transformations: In vitro metabolism studies using human liver microsomes have identified fourteen distinct metabolites of 25N-NBOMe, providing insights into potential structural modifications [13] [14]. Major metabolic pathways include oxidative deamination, N-dealkylation, O-demethylation, hydroxylation, and unique transformations specific to the nitro functionality [14].

| Metabolite Type | Transformation | Structural Modification |

|---|---|---|

| M1-M3 | Hydroxylation | Addition of hydroxyl groups |

| M4-M6 | O-Demethylation | Removal of methoxy groups |

| M7-M9 | N-Dealkylation | Cleavage of N-benzyl bond |

| M10-M12 | Nitro Reduction | Conversion to amino group |

| M13-M14 | N-Acetylation | Acetylation of amino group |

Nitro Group Modifications: The nitro functionality at the 4-position of 25N-NBOMe undergoes unique metabolic transformations not observed in other NBOMe compounds. Reduction of the aromatic nitro group yields the corresponding primary aromatic amine, which subsequently undergoes N-acetylation to form N-acetyl derivatives [14]. These transformations represent novel metabolic pathways specific to nitro-substituted NBOMe compounds.

N-Oxide Formation: Oxidation of the secondary amine nitrogen yields N-oxide metabolites, representing a previously unreported transformation in NBOMe metabolism [14]. This oxidative pathway demonstrates the potential for further structural diversification through controlled oxidation reactions.

Positional Isomerism: Structure-activity relationship studies have explored positional isomers of 25N-NBOMe through modification of the methoxy group position on the benzyl ring. Moving the methoxy substituent from the ortho (2-position) to meta (3-position) or para (4-position) significantly reduces 5-HT₂A receptor binding affinity, confirming the critical importance of the ortho-methoxy configuration [7].

Halogen Substitutions: Comparative studies with other NBOMe derivatives demonstrate the impact of different substituents at the 4-position of the phenethylamine ring. Replacement of the nitro group with halogens (iodine, bromine, chlorine) or other functional groups yields compounds with varying pharmacological profiles and receptor binding characteristics [7] [16].